2-(4-Isopropylbenzoyl)pyridine chemical properties
2-(4-Isopropylbenzoyl)pyridine chemical properties
An In-depth Technical Guide to 2-(4-Isopropylbenzoyl)pyridine: Properties, Synthesis, and Applications
Introduction
2-(4-Isopropylbenzoyl)pyridine is an aromatic ketone featuring a pyridine ring linked to a benzoyl group, which is further substituted with an isopropyl group at the para position. As a derivative of the benzoylpyridine family, this compound holds significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. The unique combination of a pyridine moiety—a versatile ligand and basic nitrogen heterocycle—and a substituted benzophenone core makes it a valuable building block for more complex molecular architectures.
This guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Isopropylbenzoyl)pyridine, its characteristic spectroscopic signature, plausible synthetic routes, and its potential applications, offering a technical resource for scientists and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of a compound are critical for its application in experimental settings. The data for 2-(4-Isopropylbenzoyl)pyridine is summarized below. These predicted values provide a baseline for handling, reaction design, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅NO | [1][2] |
| Molar Mass | 225.29 g/mol | [1][2] |
| Boiling Point | 354.0 ± 25.0 °C (Predicted) | [1][2] |
| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 3.02 ± 0.10 (Predicted) | [1][2] |
The predicted pKa of approximately 3.02 suggests that the pyridine nitrogen is weakly basic, a characteristic feature of pyridines with electron-withdrawing groups at the 2-position.[3] The high boiling point is consistent with its molecular weight and aromatic nature.
Caption: Chemical structure of 2-(4-Isopropylbenzoyl)pyridine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
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Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.8 ppm), exhibiting characteristic doublet, triplet, or doublet of doublets splitting patterns. The proton adjacent to the nitrogen (at the 6-position) would be the most deshielded.
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Benzoyl Protons: Two doublets in the aromatic region (likely δ 7.3-8.0 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.
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Isopropyl Protons: A septet for the single CH proton (around δ 3.0 ppm) and a doublet for the six equivalent CH₃ protons (around δ 1.2 ppm).
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-
¹³C NMR: The carbon NMR spectrum should display 11 unique signals for the aromatic and carbonyl carbons, plus 2 signals for the isopropyl group.
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Carbonyl Carbon: A characteristic weak signal in the downfield region, expected around δ 190-200 ppm.
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Aromatic Carbons: Multiple signals between δ 120-160 ppm. The carbon atom of the pyridine ring attached to the benzoyl group (C2) would be significantly deshielded.
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Isopropyl Carbons: Two signals in the aliphatic region, one for the CH carbon and one for the two equivalent CH₃ carbons.
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Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.
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C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹. This is a hallmark of an aryl ketone.
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C=N and C=C Stretches (Aromatic Rings): Multiple medium to strong bands between 1400-1600 cm⁻¹ are characteristic of the pyridine and benzene rings.[7]
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C-H Stretches (Aromatic): Weak to medium bands appearing above 3000 cm⁻¹.[8]
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C-H Stretches (Aliphatic): Bands corresponding to the isopropyl group are expected just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of the compound (225.29).
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Key Fragments: Common fragmentation pathways would involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to fragments such as the pyridinyl cation (m/z 78) and the 4-isopropylbenzoyl cation (m/z 147). Further fragmentation of the isopropyl group (loss of a methyl group, m/z 15) is also expected.
Synthesis and Reaction Mechanisms
While specific literature detailing the synthesis of 2-(4-Isopropylbenzoyl)pyridine is sparse, a highly plausible and effective method is the Friedel-Crafts acylation reaction. This classic approach involves the reaction of a pyridine derivative with an appropriate acylating agent.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
A logical synthetic route involves the acylation of a suitable pyridine precursor with 4-isopropylbenzoyl chloride. A common method for synthesizing benzoylpyridines involves the reaction of a pyridyl organometallic reagent with a benzoyl chloride, or a palladium-catalyzed coupling reaction.[9][10]
Step-by-Step Methodology:
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Preparation of 2-Lithiopyridine: 2-Bromopyridine is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C under an inert atmosphere (e.g., Argon). An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 1-2 hours to generate the 2-lithiopyridine intermediate.
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Preparation of Acylating Agent: 4-Isopropylbenzoyl chloride is prepared from 4-isopropylbenzoic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acylation Reaction: The 4-isopropylbenzoyl chloride, dissolved in the same anhydrous solvent, is added slowly to the 2-lithiopyridine solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 2-(4-Isopropylbenzoyl)pyridine.
Caption: Plausible synthetic workflow for 2-(4-Isopropylbenzoyl)pyridine.
Potential Applications and Reactivity
The chemical structure of 2-(4-Isopropylbenzoyl)pyridine suggests several areas of application, primarily driven by the reactivity of its two key functional moieties: the pyridine ring and the ketone group.
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Medicinal Chemistry: Pyridine derivatives are prevalent in pharmaceuticals. The benzoylpyridine scaffold can be a precursor for developing novel therapeutic agents. For instance, related 2-benzoylpyridine thiosemicarbazones have been investigated for their anti-proliferative and iron chelation properties.[11] The isopropyl group can enhance lipophilicity, potentially improving pharmacokinetic properties.
-
Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property allows for the synthesis of novel metal complexes with potential applications in catalysis or as functional materials.[12]
-
Agrochemicals: Pyridine-based compounds are often explored for their potential as herbicides and pesticides. The specific substitution pattern of 2-(4-isopropylbenzoyl)pyridine could be tuned to develop new agrochemicals.[12]
-
Organic Synthesis Intermediate: The ketone functional group can be readily transformed into other functionalities (e.g., alcohols, amines, alkenes), making this molecule a versatile intermediate for constructing more complex organic molecules.
Safety and Handling
While a specific safety data sheet (SDS) for 2-(4-Isopropylbenzoyl)pyridine is not widely available, general precautions for handling pyridine derivatives should be strictly followed. Pyridine and its derivatives are often flammable, toxic, and can cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][14]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like strong oxidizing agents.[1] The container should be tightly sealed.
-
First Aid:
Conclusion
2-(4-Isopropylbenzoyl)pyridine is a compound of significant interest due to its hybrid structure, combining the features of a substituted benzophenone and a pyridine heterocycle. Its predicted chemical and physical properties, along with its characteristic spectroscopic signatures, provide a solid foundation for its identification and use in a research context. While its applications are still being explored, its potential as a precursor in medicinal chemistry, coordination chemistry, and agrochemical development is substantial. The synthetic pathways are accessible through established organic chemistry methodologies, making it a valuable target for further investigation by the scientific community.
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- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
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- The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone.
- Reddit. (2017). Interpretation of IR spectrum for 2-(2,4-dinitrobenzyl)pyridine.
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